molecular formula C8H11BrO B13200413 3-(3-Bromo-2-methylpropyl)furan

3-(3-Bromo-2-methylpropyl)furan

Cat. No.: B13200413
M. Wt: 203.08 g/mol
InChI Key: VGEZGATZZFBXHB-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Heterocycles in Contemporary Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental building blocks in modern organic synthesis. Their utility spans a wide array of applications, from the synthesis of complex natural products and pharmaceuticals to the development of novel materials. The furan ring system is a versatile scaffold that can be readily functionalized, allowing for the construction of diverse molecular architectures. Numerous biologically active compounds, including anti-inflammatory agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis, incorporate the 3-substituted furan motif. wikipedia.org

Overview of Furan Ring Aromaticity and General Reactivity Trends

The furan ring exhibits aromatic character due to the delocalization of six π-electrons (four from the carbon-carbon double bonds and a lone pair from the oxygen atom) in a planar, cyclic system. However, its aromaticity is less pronounced compared to benzene, which is reflected in its higher reactivity. The oxygen atom's electronegativity influences the electron distribution in the ring, making it susceptible to various chemical transformations.

Furans typically undergo electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. They can also participate in cycloaddition reactions, such as the Diels-Alder reaction, and their derivatives can be converted into other important functional groups, highlighting their synthetic flexibility.

Importance of 3-Substituted Furan Derivatives in Chemical Research

While electrophilic attack on the furan ring preferentially occurs at the α-positions (2 and 5), the synthesis of 3-substituted furans is of significant interest to chemists. These compounds serve as crucial intermediates in the synthesis of a wide range of complex molecules. wikipedia.org The presence of a substituent at the 3-position introduces a different electronic and steric environment, which can be exploited to achieve specific synthetic goals. The development of methods for the regioselective synthesis of 3-substituted furans remains an active area of research, as these compounds are valuable precursors for various target molecules in medicinal chemistry and materials science.

Chemical Profile of 3-(3-Bromo-2-methylpropyl)furan

As a specific member of the 3-substituted furan family, this compound possesses a unique combination of a furan ring and a brominated alkyl chain. While specific experimental data for this compound is sparse, its chemical identity is established.

PropertyValue
IUPAC Name This compound
CAS Number 1344235-77-3
Molecular Formula C₈H₁₁BrO
Molecular Weight 203.08 g/mol
Canonical SMILES CC(CBr)Cc1ccoc1
InChI Key VGEZGATZZFBXHB-UHFFFAOYSA-N

Table 1: Chemical Identification of this compound. hairuichem.comfluorochem.co.uk

Synthesis and Reactivity

Detailed, peer-reviewed synthesis procedures for this compound are not readily found in the chemical literature. However, its synthesis could plausibly be achieved through established methods for creating carbon-carbon bonds at the 3-position of the furan ring, followed by functionalization of the side chain. One possible route could involve the coupling of a 3-furyl organometallic reagent with a suitable electrophile containing the 2-methylpropyl bromide moiety.

The reactivity of this compound is dictated by its two main components: the furan ring and the primary alkyl bromide. The furan ring would be expected to undergo reactions typical of 3-substituted furans, such as further electrophilic substitution (likely at the 2- or 5-position), lithiation followed by reaction with electrophiles, and cycloaddition reactions. The primary alkyl bromide functionality introduces a site for nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. This dual reactivity makes it a potentially useful intermediate for the synthesis of more complex molecules.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not available. Such data would be essential for the unambiguous identification and characterization of the compound and would typically be generated and reported in detailed research studies.

Fundamental Approaches to Furan Ring Construction

The construction of the furan ring can be achieved through various cyclization and rearrangement reactions. These methods typically involve the formation of a five-membered ring containing one oxygen atom from acyclic precursors.

Classic Cyclization Reactions for Furan Synthesis

Two of the most historically significant and widely utilized methods for furan synthesis are the Feist-Benary Synthesis and the Paal-Knorr Synthesis.

The Feist-Benary synthesis is a versatile method for the formation of substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base. wikipedia.orgchemeurope.com This condensation reaction is typically catalyzed by amines such as ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.com

The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in a substitution reaction. The subsequent cyclization and dehydration of the intermediate leads to the formation of the furan ring.

Key Features of the Feist-Benary Synthesis:

FeatureDescription
Reactants α-halo ketones and β-dicarbonyl compounds (e.g., β-ketoesters, 1,3-diketones)
Reagents/Catalysts Base (e.g., ammonia, pyridine, amines)
Key Transformations Knoevenagel-type condensation followed by intramolecular nucleophilic substitution and dehydration
Products Substituted furans

A notable modification of this reaction is the enantioselective interrupted Feist-Benary reaction, which utilizes a chiral auxiliary, such as a cinchona alkaloid, to produce hydroxydihydrofurans with high enantioselectivity. chemeurope.com

The Paal-Knorr synthesis is a straightforward and widely used method for preparing furans from 1,4-dicarbonyl compounds. alfa-chemistry.comorganic-chemistry.org This acid-catalyzed cyclization and dehydration reaction is one of the most important methods for furan preparation. organic-chemistry.org

The reaction is typically carried out under acidic conditions, using either protic acids like sulfuric acid or hydrochloric acid, or Lewis acids. wikipedia.org Dehydrating agents such as phosphorus pentoxide can also be employed. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack by the enol form of the other carbonyl group, leading to a cyclic hemiacetal intermediate that then dehydrates to form the furan. wikipedia.org

Reaction Conditions for Paal-Knorr Furan Synthesis:

Catalyst/ReagentConditions
Protic Acids (e.g., H₂SO₄, HCl)Aqueous or non-aqueous acidic conditions
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂)Anhydrous conditions
Dehydrating Agents (e.g., P₂O₅)Anhydrous conditions

The synthetic utility of the Paal-Knorr reaction has been enhanced by the development of numerous methods for the synthesis of the requisite 1,4-dicarbonyl precursors. organic-chemistry.org

Industrial and Laboratory Preparations of Furan Core

Beyond the classic named reactions, several methods for the synthesis of the basic furan structure are employed in both industrial and laboratory settings.

Furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass, is a key starting material for the industrial production of furan. pharmaguideline.comfirsthope.co.in The conversion of furfural to furan is achieved through a process called decarbonylation, which involves the removal of a molecule of carbon monoxide.

This gas-phase reaction is typically carried out at elevated temperatures in the presence of a metal catalyst. google.com Palladium-based catalysts have been extensively studied and are highly effective for this transformation. pharmaguideline.comnih.gov For instance, a high yield of furan (99.5%) can be achieved using a palladium-based catalyst. nih.gov Other noble metal catalysts, such as platinum and rhodium, also exhibit catalytic activity for this reaction. google.com

Catalysts for Furfural Decarbonylation:

CatalystKey Features
Palladium (Pd)High efficiency and selectivity
Platinum (Pt)Effective, often used with alkali metal promoters
Rhodium (Rh)Effective, often used with alkali metal promoters

Another significant route to the furan core is the copper-catalyzed oxidation of 1,3-butadiene (B125203). pharmaguideline.com This method represents a direct approach to the furan ring system from a readily available petrochemical feedstock. The reaction involves the oxidation of 1,3-butadiene in the presence of a copper catalyst. While the specific industrial implementation details can vary, this method offers an alternative to biomass-derived routes.

Synthetic Routes to this compound Explored

The synthesis of the target compound, this compound, involves two primary strategic considerations: the formation of the furan ring and the introduction of the substituted alkyl chain at the C3 position. This article details established methodologies for both aspects, providing a theoretical framework for its synthesis.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)furan

InChI

InChI=1S/C8H11BrO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

VGEZGATZZFBXHB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC=C1)CBr

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 3 Bromo 2 Methylpropyl Furan

Reactivity Profile of the Furan (B31954) Heterocycle

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is considered a π-rich aromatic system, as the oxygen's lone pair electrons participate in the aromatic sextet. ucalgary.ca This increased electron density makes the furan ring significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the positions adjacent to the oxygen atom (C2 and C5), as the cationic intermediate (a sigma complex) formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.com

In 3-(3-Bromo-2-methylpropyl)furan, the alkyl substituent at the C3 position is an electron-donating group. This group further activates the furan ring towards electrophilic substitution and directs incoming electrophiles to the adjacent C2 position, and to a lesser extent, the C5 position. uoanbar.edu.iq

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of furan. pearson.com The process involves an initial attack by an electrophile to break the aromaticity, forming a resonance-stabilized carbocation, followed by the loss of a proton to restore the aromatic ring. chemicalbook.com

The bromination of the furan ring in this compound is an example of electrophilic aromatic substitution. Given the activating nature of the C3-alkyl group, bromination is expected to be rapid and occur regioselectively at the C2 or C5 positions. The reaction typically proceeds by treating the furan with a source of electrophilic bromine, such as molecular bromine (Br₂) in a non-polar solvent or N-Bromosuccinimide (NBS), which provides a low concentration of Br₂. The mechanism involves the attack of the furan's π-system on the bromine, leading to a stabilized cationic intermediate, which then loses a proton to yield the brominated furan product.

Table 1: Predicted Outcomes of Furan Ring Bromination

ReagentPredicted Major Product(s)
Br₂ in CCl₄2-Bromo-3-(3-bromo-2-methylpropyl)furan
NBS, CCl₄, initiator2-Bromo-3-(3-bromo-2-methylpropyl)furan and 5-Bromo-3-(3-bromo-2-methylpropyl)furan

Friedel-Crafts reactions are a classic method for forming carbon-carbon bonds on aromatic rings. youtube.com

Friedel-Crafts Acylation is generally a reliable method for furans. It involves reacting the furan with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion. youtube.com This ion is then attacked by the activated furan ring, primarily at the C2 position, to form a ketone. Unlike alkylation, the resulting ketone is a deactivating group, which prevents further reactions on the same ring.

Table 2: Representative Friedel-Crafts Acylation Reaction

Furan SubstrateAcylating AgentLewis AcidExpected Major Product
This compoundAcetyl chloride (CH₃COCl)AlCl₃1-(3-(3-Bromo-2-methylpropyl)-2-furyl)ethan-1-one

Friedel-Crafts Alkylation with alkyl halides and a Lewis acid is often more problematic for reactive heterocycles like furan. rsc.org Issues include the potential for carbocation rearrangements and polyalkylation, where the newly added activating alkyl group makes the product more reactive than the starting material. youtube.com More modern methods, such as palladium-catalyzed direct C-H functionalization, offer a more controlled and regioselective route to α-alkylfurans using reagents like alkyl iodides. rsc.orgnih.gov

Oxidation Reactions of Furan Derivatives

The furan ring is susceptible to oxidative cleavage. organicreactions.org The course of the oxidation is highly dependent on the reagents and reaction conditions.

Atmospheric oxidation, often initiated by hydroxyl (OH) radicals, typically involves the addition of the radical to the C2 or C5 position of the furan ring. acs.org This can lead to a cascade of reactions resulting in ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.org

Chemical oxidation can also lead to ring-opening. For example, treatment with oxidants like manganese(III)/cobalt(II) catalysts in the presence of oxygen can generate 1,4-dicarbonyl compounds, often via an endoperoxide intermediate. nih.gov In harsher conditions, such as vapor-phase catalytic oxidation over vanadium-based catalysts at high temperatures, furans and their derivatives are oxidized to maleic acid or its anhydride. researchgate.net The presence of substituents on the furan ring can influence the rate and yield of these oxidation reactions. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptane derivatives. nih.gov Compared to analogous carbocyclic dienes, furan is less reactive. rsc.org However, its reactivity can be tuned by substituents. Electron-donating groups significantly increase the reactivity of the furan diene. rsc.org Therefore, the C3-alkyl group in this compound activates the ring for Diels-Alder reactions. Conversely, electron-withdrawing groups diminish reactivity. rsc.orgnih.gov The reaction proceeds by the concerted addition of the furan (the diene) to a dienophile, such as N-phenylmaleimide or maleic anhydride.

Reactivity of the Remote Bromo-Alkyl Moiety

The 3-(3-bromo-2-methylpropyl) side chain contains a primary alkyl bromide. This functional group is a key site for reactivity, primarily through nucleophilic substitution and, to a lesser extent, elimination reactions. chemguide.co.uk

The reaction pathway is largely dictated by the structure of the alkyl halide. As a primary halide, it strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.uklibretexts.org This is because the alternative Sₙ1 pathway, which proceeds through a carbocation intermediate, is disfavored due to the high instability of a primary carbocation. msu.edu Furthermore, the primary carbon is relatively unhindered, allowing for easy backside attack by a nucleophile, a key step in the Sₙ2 mechanism. chemguide.co.uk

The Sₙ2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion). libretexts.org This backside attack leads to an inversion of stereochemistry at the carbon center. The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.org A wide variety of nucleophiles can displace the bromide, which is a good leaving group, to form new carbon-heteroatom or carbon-carbon bonds.

Elimination reactions (E2 mechanism) can compete with substitution, but this pathway is generally favored by strong, sterically hindered bases and is less common for primary alkyl halides like this one. libretexts.org Therefore, nucleophilic substitution is the expected dominant reaction pathway for the bromo-alkyl moiety.

Table 3: Examples of Sₙ2 Reactions on the Bromo-Alkyl Moiety

Nucleophile (Nu⁻)Reagent ExampleProduct of Substitution
Hydroxide (HO⁻)Sodium Hydroxide (NaOH)3-(3-Hydroxy-2-methylpropyl)furan
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-(Furan-3-yl)-3-methylbutanenitrile
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)3-(3-Azido-2-methylpropyl)furan
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)3-(3-Methoxy-2-methylpropyl)furan
Acetylide (RC≡C⁻)Sodium Acetylide (HC≡CNa)3-(4-Methylpent-1-yn-1-yl)furan

Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2 Mechanisms)

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, leading to substitution of the bromine atom. This can occur via two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). chemist.sgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com For this compound, which is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles and in polar aprotic solvents. youtube.commasterorganicchemistry.com

The S(_N)1 mechanism , in contrast, is a two-step process. masterorganicchemistry.comyoutube.com The first and rate-determining step involves the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. Because the carbocation is planar, the nucleophile can attack from either side, leading to a mixture of stereoisomers (racemization) if the carbon were chiral. masterorganicchemistry.com S(_N)1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. chemist.sg While this compound is a primary halide, rearrangement of the initial primary carbocation to a more stable secondary or tertiary carbocation via a hydride or alkyl shift could potentially facilitate an S(_N)1 pathway, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. youtube.com

Table 1: Comparison of S(N)1 and S(_N)2 Reaction Mechanisms
FeatureS(_N)1 MechanismS(_N)2 Mechanism
Substrate StructureFavored for tertiary > secondary alkyl halides. chemist.sg[ masterorganicchemistry.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIdMND_n00W_en6iFgYPsb7IBETmc2xqh7IZGk07aIi2A-imxbdIODap5oZ2FoK1fhH8PUTqsE0QqG1wtLDhwxbxPszB2KLDENxOv2aNB4LoVW2rTvJgH-DaLs39NtO08wQcd74dtRDyPbMYtsxDiR95sk88F_HZcdjmPVbM%3D)]Favored for methyl > primary > secondary alkyl halides. masterorganicchemistry.com
KineticsUnimolecular (rate = k[substrate]). masterorganicchemistry.comBimolecular (rate = k[substrate][nucleophile]). masterorganicchemistry.comyoutube.com
MechanismTwo-step process via a carbocation intermediate. masterorganicchemistry.comyoutube.comOne-step concerted process with a backside attack. masterorganicchemistry.com
StereochemistryResults in a mixture of retention and inversion (racemization). masterorganicchemistry.comResults in inversion of configuration. masterorganicchemistry.com
NucleophileFavored by weak nucleophiles. youtube.comFavored by strong nucleophiles. youtube.com
SolventFavored by polar protic solvents. youtube.comFavored by polar aprotic solvents. youtube.com
RearrangementsCarbocation rearrangements are possible. youtube.comNo rearrangements occur.

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution, this compound can undergo elimination reactions to form an alkene, where a hydrogen atom and the bromine atom are removed from adjacent carbon atoms. These reactions also proceed through two main pathways: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed. masterorganicchemistry.compressbooks.pub The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, bulky bases and a high concentration of the base. youtube.com The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation intermediate. youtube.com In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as a tertiary substrate structure and the use of a weak base and a polar protic solvent. youtube.comyoutube.com E1 reactions often compete with S(_N)1 reactions.

For this compound, being a primary alkyl halide, the E2 pathway is more likely, especially in the presence of a strong, non-nucleophilic base. The E1 pathway would be less common but could occur under conditions that promote carbocation formation, potentially with rearrangement.

Table 2: Comparison of E1 and E2 Reaction Mechanisms
FeatureE1 MechanismE2 Mechanism
Substrate StructureFavored for tertiary > secondary > primary alkyl halides. youtube.comFavored for tertiary > secondary > primary alkyl halides. youtube.com
KineticsUnimolecular (rate = k[substrate]). masterorganicchemistry.comBimolecular (rate = k[substrate][base]). masterorganicchemistry.compressbooks.pub
MechanismTwo-step process via a carbocation intermediate. youtube.comOne-step concerted process. pressbooks.pub
BaseFavored by weak bases. youtube.comFavored by strong bases. masterorganicchemistry.comyoutube.com
SolventFavored by polar protic solvents. youtube.comLess dependent on solvent polarity. masterorganicchemistry.com
RegioselectivityTypically follows Zaitsev's rule (forms the more substituted alkene).Can follow Zaitsev's or Hofmann's rule depending on the base and substrate.
StereochemistryNo specific stereochemical requirement.Requires an anti-periplanar arrangement of H and the leaving group. youtube.com

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orglumenlearning.com Once formed, the alkyl radical can participate in a variety of transformations.

A common radical reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org This is often achieved using a radical chain reaction involving a reagent like tributyltin hydride (Bu(_3)SnH). libretexts.org The process involves the abstraction of the bromine atom by a tributyltin radical to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain. libretexts.orgnih.gov

The generated radical can also participate in intramolecular C-C bond-forming reactions, leading to cyclic products. libretexts.org The regioselectivity of such cyclizations is often governed by the stability of the resulting ring system, with five- and six-membered rings being generally favored.

Intramolecular Reactivity and Cyclization Pathways

The structure of this compound, with a reactive alkyl bromide tethered to a furan ring, presents the potential for intramolecular reactions, leading to the formation of new ring systems.

Potential for Intramolecular Ring Closure Reactions

Intramolecular cyclization can occur through various mechanisms. One possibility is an intramolecular nucleophilic substitution, where the furan ring acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. The furan ring is an electron-rich aromatic system and can participate in such reactions, particularly at the C2 and C5 positions which are most nucleophilic. uoanbar.edu.iq This would lead to the formation of a fused or bridged ring system.

Another significant pathway for intramolecular cyclization is the intramolecular Diels-Alder (IMDA) reaction. researchgate.net Although the furan ring is a relatively poor diene due to its aromatic character, tethering it to a dienophile can facilitate this reaction. researchgate.netrsc.org In the case of this compound, an elimination reaction could first generate a double bond in the side chain, creating an internal dienophile. The subsequent IMDA reaction would lead to the formation of an oxabicycloheptene derivative.

Radical cyclization is also a plausible pathway. libretexts.org Formation of a radical at the carbon bearing the bromine can be followed by an intramolecular addition to the furan ring, resulting in a cyclized radical intermediate that can then be further transformed.

Influence of Tether Length and Conformation on Intramolecular Reaction Rates

The success and rate of intramolecular reactions are highly dependent on the length and conformational flexibility of the tether connecting the reacting moieties. nycu.edu.tw For this compound, the three-carbon tether (counting from the furan ring to the carbon with the bromine) is of a suitable length to allow for the formation of five- or six-membered rings, which are thermodynamically and kinetically favored.

The conformation of the propyl chain plays a crucial role. For an intramolecular reaction to occur, the molecule must adopt a conformation that brings the reactive centers—the furan ring and the carbon-bromine bond—into close proximity and with the correct orientation for bond formation. The presence of the methyl group on the tether can introduce steric hindrance and influence the preferred conformations, thereby affecting the rate and outcome of the cyclization.

Mechanistic Investigations of Intramolecular Processes

Detailed mechanistic investigations of the intramolecular reactions of this compound would involve a combination of experimental and computational studies. Experimentally, one could vary the reaction conditions (e.g., base, solvent, temperature) to favor one pathway over another and analyze the resulting product distribution. Isotopic labeling studies could be employed to trace the path of atoms during the reaction.

Computational studies, using methods like density functional theory (DFT), can provide valuable insights into the reaction mechanisms. nih.gov By calculating the energies of transition states and intermediates for different possible pathways (e.g., intramolecular S(_N)2, Diels-Alder, radical cyclization), one can predict the most favorable reaction course under different conditions. nih.gov These calculations can also elucidate the role of the tether's conformation and the electronic effects of the furan ring and the methyl substituent on the reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy would be the primary tool for elucidating the precise structure of 3-(3-Bromo-2-methylpropyl)furan.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The protons of the propyl chain would be found in the aliphatic region. The chemical shifts and splitting patterns would provide crucial information about the connectivity of the atoms. For instance, the methylene (B1212753) group attached to the bromine atom would likely be deshielded and appear at a higher chemical shift compared to the other aliphatic protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons of the furan ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl chain. The carbon atom bonded to the bromine would also exhibit a characteristic chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to piece together the propyl chain and its attachment to the furan ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₁₁BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the loss of a bromine radical (Br•) or the cleavage of the propyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches from the furan ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: These would be characteristic of the furan ring and would likely appear in the region of 1500-1650 cm⁻¹.

C-O-C stretching vibrations: The ether linkage within the furan ring would give rise to strong absorptions, typically in the 1000-1300 cm⁻¹ range.

C-Br stretching vibration: A distinct absorption band for the carbon-bromine bond would be expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the molecule's stability and reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules. acs.org By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G(d)), the coordinates of each atom are adjusted until a minimum energy conformation is found. researchgate.net This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

For 3-(3-Bromo-2-methylpropyl)furan, DFT calculations would reveal the planarity of the furan (B31954) ring, which is characteristic of aromatic systems, and the specific spatial arrangement of the bromo-2-methylpropyl substituent relative to the ring. numberanalytics.com The C-Br bond length and the bond angles around the chiral center and the furan ring are key parameters obtained from these calculations. The final optimized structure represents the most stable arrangement of the atoms in the gas phase, and its total energy is a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table presents illustrative data typical of what would be obtained from a DFT (B3LYP/6-31G(d)) calculation. Actual values would be subject to the specific computational level of theory.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C(ring)-Br~1.95 Å
C(ring)-C(propyl)~1.51 Å
O-C(ring)~1.36 Å
C=C(ring)~1.37 Å
Bond Angles
C-C-Br~112°
C(ring)-C(propyl)-C~110°
Dihedral Angle C(ring)-C(ring)-C(propyl)-CVaries with conformer

Computational methods are highly effective in predicting spectroscopic data, which aids in the identification and characterization of molecules. nih.gov

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies can be predicted. github.io These frequencies correspond to the peaks in an infrared (IR) spectrum. nih.gov For this compound, characteristic peaks would include C-H stretches of the furan ring and alkyl chain, C-O-C stretching of the furan, and a distinctive C-Br stretching frequency in the lower wavenumber region. arxiv.orgarxiv.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org These calculations determine the magnetic shielding around each nucleus, which can be converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). researchgate.netbris.ac.uk This allows for the assignment of each peak in an experimental NMR spectrum to a specific atom in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table contains representative data that would be expected from DFT calculations for spectroscopic prediction.

SpectroscopyParameterPredicted Value/Range
IR C-Br Stretch550-650 cm⁻¹
Furan Ring C-H Stretch3100-3150 cm⁻¹
Alkyl C-H Stretch2850-2960 cm⁻¹
¹H NMR Furan Protonsδ 6.3-7.4 ppm
-CH₂Br Protonsδ 3.4-3.6 ppm
¹³C NMR Furan Carbonsδ 110-145 ppm
C-Br Carbonδ 35-45 ppm

Beyond spectroscopy, DFT is used to map out potential reaction pathways . For this molecule, a key reaction is the nucleophilic substitution (SN2) at the carbon bonded to the bromine atom. up.ac.zachemguide.co.uk Computational modeling can identify the transition state structure for this reaction and calculate the activation energy barrier. mdpi.com This provides insight into the reaction rate and mechanism, showing how a nucleophile approaches and the bromide ion departs. stanford.edu

The furan ring possesses aromatic character due to its cyclic, planar structure with 6 π-electrons. numberanalytics.com The degree of aromaticity can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). nih.govacs.org NICS calculations involve placing a "ghost" atom at the center of the furan ring and calculating the magnetic shielding. A negative NICS value indicates diatropic ring current, a hallmark of aromaticity. The attachment of the 3-alkyl group is expected to have a modest influence on the ring's aromaticity. nih.gov

Analysis of the electron density distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions of the molecule. For this compound, the MEP map would show high electron density (negative potential) around the oxygen atom and the π-system of the furan ring, indicating these are likely sites for electrophilic attack. Conversely, regions near the hydrogen atoms and, to a lesser extent, the bromine atom would show lower electron density (positive potential).

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The 3-Bromo-2-methylpropyl side chain is flexible and can adopt numerous conformations due to rotation around its single bonds. Molecular Mechanics (MM), a method based on classical force fields, is well-suited for exploring this conformational landscape efficiently. ornl.gov A conformational search can identify various low-energy staggered conformers (rotamers) and determine their relative stabilities.

Molecular Dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time. nih.gov An MD simulation provides a dynamic picture of the molecule's flexibility, showing how it transitions between different conformations. acs.org This is particularly valuable for understanding how the shape of the side chain might change in different environments (e.g., in a solvent or near a biological receptor) and how its flexibility might influence its reactivity by controlling the accessibility of the C-Br bond for a reaction. acs.org

Exploration of Structure-Reactivity Relationships using Computational Methods

By integrating the insights from quantum and classical calculations, a comprehensive structure-reactivity relationship can be established. nih.gov

Electronic Effects: DFT calculations on the electron distribution show that the furan ring is an electron-rich system, making it susceptible to electrophilic substitution. numberanalytics.com The electron-donating nature of the alkyl substituent at the 3-position would further activate the ring, though this effect is generally less pronounced than for substituents at the 2-position. nih.gov

Steric and Conformational Effects: The conformational analysis from MM and MD simulations reveals the three-dimensional space occupied by the molecule. The preferred conformations of the bulky 2-methylpropyl group can sterically hinder the approach of reactants to either the furan ring or the bromine atom, thereby influencing reaction rates and selectivity. acs.orgacs.org

Reactivity of the C-Br Bond: The C-Br bond is a key reactive site. Computational studies of SN2 reactions on similar bromoalkanes show that the reaction rate is highly dependent on the stability of the transition state, which is influenced by both electronic and steric factors. up.ac.zastanford.edu The computational models can predict how the furan ring and the methyl group on the side chain affect the energy of this transition state, thus modulating the reactivity of the molecule towards nucleophiles.

Synthetic Utility and Derivatization Strategies

Transformation of the Bromo-Alkyl Group for Further Functionalization

The primary reactive site for the derivatization of 3-(3-Bromo-2-methylpropyl)furan is the terminal bromide on the alkyl side chain. This electrophilic center is amenable to a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Common transformations would include:

Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, a precursor to amines. Similarly, cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Thiolates can be employed to introduce sulfur-containing moieties.

Grignard Reagent Formation: Treatment with magnesium metal would generate the corresponding Grignard reagent. This organometallic intermediate is a powerful tool for carbon-carbon bond formation, reacting with a plethora of electrophiles such as aldehydes, ketones, and esters to create more complex molecular scaffolds.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of hydrogen bromide can occur to form an alkene, specifically 3-(2-methylallyl)furan. The regioselectivity of this elimination would be influenced by the steric hindrance around the alpha- and beta-protons.

A summary of potential transformations of the bromo-alkyl group is presented in Table 1.

Reagent/ConditionProduct Functional Group
NaN3Azide
NaCNNitrile
R-SH, BaseThioether
MgGrignorant Reagent
Strong, non-nucleophilic baseAlkene

Strategies for Modifying the Furan (B31954) Ring System of the Compound

The furan ring itself presents opportunities for further functionalization, although the presence of a 3-substituent directs the regioselectivity of these reactions. Electrophilic aromatic substitution is a key strategy for modifying the furan core.

Key modification strategies include:

Electrophilic Substitution: The 3-alkyl substituent is generally considered to be an activating group, directing incoming electrophiles to the C2 and C5 positions of the furan ring. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using nitric acid in the presence of a dehydrating agent.

Halogenation: Introduction of other halogens (e.g., chlorine, iodine) using appropriate reagents.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/Lewis acid or alkyl halide/Lewis acid, respectively. The regioselectivity would favor the less sterically hindered C5 position.

Lithiation/Metalation: Direct deprotonation of the furan ring can be achieved using strong bases like organolithium reagents. For 3-substituted furans, lithiation typically occurs at the C2 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

Cycloaddition Reactions: Furans can participate as dienes in Diels-Alder reactions, although their aromatic character can make them less reactive than their non-aromatic counterparts. This strategy would lead to the formation of bicyclic adducts, effectively transforming the furan ring system.

Table 2 summarizes potential modifications to the furan ring.

Reaction TypeReagent/ConditionExpected Position of Substitution
NitrationHNO3/H2SO4C2 and C5
BrominationNBSC5
Friedel-Crafts AcylationRCOCl/AlCl3C5
Lithiationn-BuLiC2
Diels-AlderMaleic Anhydride (B1165640), Heat[4+2] Cycloadduct

Application as a Key Intermediate in the Synthesis of Complex Molecules

While direct documented applications of this compound in the total synthesis of complex molecules are not readily found in the literature, its structural motifs are present in various natural products. For instance, the furanoterpenoid dendrolasin (B1239636) possesses a 3-substituted furan core. The synthetic utility of this compound would lie in its ability to serve as a versatile building block for the construction of such larger, more intricate molecules.

The transformations described in the preceding sections would allow for the elaboration of the side chain and the furan ring, enabling the connection of this fragment to other parts of a target molecule. For example, conversion of the bromo-alkyl group to a phosphonium (B103445) salt would enable its use in Wittig reactions to form carbon-carbon double bonds, a common feature in many natural products.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted furans, particularly those with specific alkyl substitution patterns, remains a significant challenge in organic chemistry. nih.gov Current methods often provide access to furans with carbonyl, aryl, or other activating groups, but routes to polyalkyl furans are less common. nih.gov Future research should focus on developing efficient and stereoselective syntheses of 3-(3-Bromo-2-methylpropyl)furan.

One promising avenue is the adaptation of modern cross-coupling strategies. Palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has emerged as a powerful tool for creating α-alkylfurans. nih.gov Research could be directed towards developing a similar regioselective C-H functionalization at the C3 position of a suitable furan (B31954) precursor, followed by chain extension and functionalization to install the 3-bromo-2-methylpropyl group.

Another area for exploration is the use of domino or cascade reactions. organic-chemistry.org A hypothetical route could involve a multi-component reaction that assembles the furan ring and the side chain in a single pot from simpler, readily available starting materials. For instance, a sequence involving a Michael addition followed by an intramolecular cyclization and subsequent functional group manipulation could be envisioned. The development of such a route would be highly valuable due to its atom and step economy.

Furthermore, synthetic strategies starting from biomass-derived platform chemicals like furfural (B47365) are gaining traction. ijabbr.commdpi.com Investigating pathways to convert these renewable feedstocks into this compound would align with the principles of green chemistry. This could involve multi-step transformations, including reductions, additions, and selective bromination of a furan-containing alcohol or alkene precursor.

Potential Synthetic Strategy Key Features Potential Precursors
Regioselective C-H AlkylationDirect functionalization of the furan ring; high atom economy.Furan, 2-methylfuran, 3-bromofuran
Domino/Cascade ReactionsStep and pot economy; rapid assembly of molecular complexity.β-ketoesters, vinyl dichlorides, propargylic intermediates
Biomass-Derived RoutesUtilizes renewable feedstocks; environmentally friendly.Furfural, 5-Hydroxymethylfurfural (5-HMF)

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is expected to be dictated by the interplay between the electron-rich furan ring and the electrophilic carbon of the bromoalkyl side chain. ijabbr.com Future research should aim to uncover the unique transformation pathways that arise from this structural combination.

The furan ring is known to undergo electrophilic aromatic substitution, although regioselectivity can be a challenge. nih.gov The directing effect of the 3-alkyl substituent in this compound on further substitution reactions (e.g., nitration, acylation, halogenation) at the C2 and C5 positions warrants investigation. The reaction conditions could be fine-tuned to achieve selective functionalization, leading to a variety of novel furan derivatives.

The bromine atom on the side chain represents a versatile functional handle for a wide range of transformations. Nucleophilic substitution reactions with various nucleophiles (e.g., azides, cyanides, alkoxides, amines) could provide access to a library of new compounds with potentially interesting biological activities. wisdomlib.org For instance, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, a precursor for amines or triazoles.

More complex transformations involving both the furan ring and the side chain should be a key focus. Intramolecular reactions, such as a Friedel-Crafts alkylation where the side chain cyclizes onto the furan ring, could lead to the formation of novel fused-ring systems. The conditions required to promote such cyclizations (e.g., Lewis or Brønsted acids) would need to be systematically explored. mdpi.com Additionally, the participation of the furan ring in radical reactions initiated at the C-Br bond could open up new avenues for carbon-carbon bond formation. nih.gov

Reaction Type Potential Reagents/Conditions Expected Product Type
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Ac₂O/SnCl₄Substituted furan derivatives
Nucleophilic SubstitutionNaN₃, KCN, NaOMeAzides, nitriles, ethers
Intramolecular CyclizationLewis acids (e.g., AlCl₃)Fused bicyclic systems
Radical ReactionsRadical initiators (e.g., AIBN), tin hydridesCyclized or rearranged products

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical properties. nih.govresearchgate.net For a molecule like this compound, where experimental data is scarce, computational modeling can provide invaluable predictive insights and guide future experimental work.

Future research should employ DFT calculations to model the potential energy surfaces of the reactions discussed in the previous section. maxapress.com For example, computational studies can help elucidate the mechanism of electrophilic substitution on the furan ring by mapping the transition states and intermediates, thereby predicting the most likely substitution pattern. mdpi.com Similarly, the energetics of nucleophilic substitution versus elimination reactions on the side chain can be computationally evaluated to predict the major product under different conditions.

Computational modeling can also be used to predict various physicochemical properties of this compound, such as its conformational preferences, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). The calculated natural population analysis can reveal the charge distribution within the molecule, offering clues about its reactivity. maxapress.com

Furthermore, advanced computational methods can be used to predict the potential biological activity of this compound and its derivatives. By modeling the interactions of these compounds with the active sites of enzymes or receptors, it may be possible to identify potential therapeutic targets and guide the design of new drug candidates. ijabbr.com Kinetic and thermodynamic models can also be developed to understand the formation and potential degradation pathways of such furan derivatives. nih.govresearchgate.net

Computational Method Application Predicted Information
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state geometries and energies, reaction barriers, regioselectivity. maxapress.com
Time-Dependent DFT (TD-DFT)Spectroscopic Property PredictionNMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra.
Molecular DockingBiological Activity PredictionBinding affinities to protein targets, potential therapeutic applications.
Quantum Theory of Atoms in Molecules (QTAIM)Chemical Bonding AnalysisNature of intramolecular interactions, bond strengths.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.